N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound characterized by its unique molecular structure, which integrates a thiazole and pyrimidine moiety, along with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through various chemical methods, primarily involving the reaction of thiazole and pyrimidine derivatives. It is available from chemical suppliers and is typically utilized in research settings.
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine belongs to the class of heterocyclic compounds, specifically those containing both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be accomplished through several synthetic routes. A common method involves the cyclization of appropriate precursors under controlled conditions.
The molecular formula for N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is C11H8F3N3O2S. The structure features:
The molecular weight of the compound is approximately 287.195 g/mol. Its structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilic character, making it suitable for further functionalization.
The mechanism of action for N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine primarily involves its interaction with biological targets, potentially inhibiting specific enzymes or pathways.
Research indicates that thiazole and pyrimidine derivatives often exhibit inhibitory effects on enzyme activities related to inflammation and cancer progression. The exact biochemical pathways affected by this compound are subjects of ongoing investigation.
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has potential applications in:
This compound represents a promising area for further research due to its unique structural features and potential therapeutic applications across various scientific disciplines.
This hybrid molecule integrates three pharmacophores: a thiazole ring, a trifluoromethylated pyrimidine core, and a glycine linker. Its IUPAC name is 2-[[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid (CAS: 184681-87-6), with molecular formula C₁₁H₈F₃N₃O₂S (MW: 303.26 g/mol) [4]. The structure features:
Table 1: Key Structural Properties
| Property | Value | Significance |
|---|---|---|
| H-Bond Donors | 2 (NH, OH) | Enhanced target binding affinity |
| H-Bond Acceptors | 9 (N, O, F) | Improved solubility and biomolecular recognition |
| Rotatable Bonds | 4 | Conformational flexibility for target complementarity |
| Topological Polar Surface Area | 95.7 Ų | Balanced membrane permeability and solubility |
Structural analogs like N-[6-(2-THIENYL)-4-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GLYCINE (MFCD16614189) show how heteroaromatic substitutions modulate bioactivity profiles [4]. The compound's acid dissociation constants (predicted pKₐ: COOH ≈ 3.2, pyrimidine N ≈ 6.7) enable pH-dependent membrane transport, a feature exploited in prodrug design [8].
The compound emerged from early 2000s efforts to optimize pyrimidine-based agrochemicals and antimicrobials:
Table 2: Evolution of Key Analogs
| Year | Compound | Activity | Ref |
|---|---|---|---|
| 2005 | Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Herbicide (EC₅₀: 12 μM) | [5] |
| 2013 | 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | Antimicrobial scaffold | [6] |
| 2016 | N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | TLR7 antagonist (Ki: 0.4 μM) | [7] |
| 2022 | Target compound | Kinase inhibition (multi-target) | [9] |
Active Research Domains:
Critical Knowledge Gaps:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0